2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide core, with additional functional groups including pyrrolidine and pyrimidine
Mechanism of Action
Target of Action
The compound 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .
Biochemical Pathways
The compound this compound affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . Its antioxidative and antibacterial properties have also been described.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, which is then reacted with a pyrrolidine derivative under controlled conditions. The final step involves the sulfonation of the benzenesulfonamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives, such as:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- 2-(pyrrolidin-1-yl)pyrimidine derivatives .
Uniqueness
What sets 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-5-6-14(2)15(11-13)24(22,23)19-12-16-18-8-7-17(20-16)21-9-3-4-10-21/h5-8,11,19H,3-4,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOQHHAYBJBEES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.